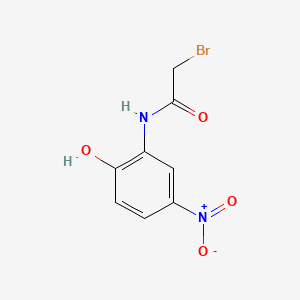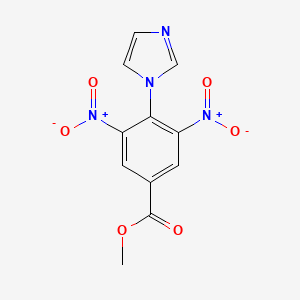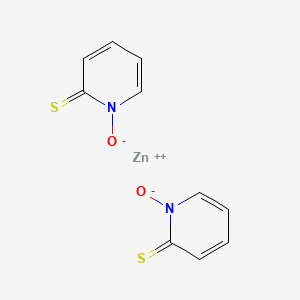
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-2-thiophenecarboxamide is an aromatic amide.
Scientific Research Applications
1. Synthesis and Crystal Structure
- The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, related to the requested chemical, was synthesized and its crystal structure was analyzed using X-ray diffraction, providing insights into its molecular structure and stability. This research contributes to the understanding of similar compounds in the field of crystallography and materials science (Prabhuswamy et al., 2016).
2. Cytotoxic Evaluation and DNA Binding
- Compounds with similar chemical structure showed significant cytotoxicity in resistant cancer cell lines and inhibited topoisomerase II-mediated DNA relaxation. This indicates potential applications in cancer research and therapy (Gomez-Monterrey et al., 2011).
3. Organic Semiconductor Applications
- A study demonstrated the use of related thiophene compounds in designing organic semiconductors with proton doping capabilities. This has implications in the field of electronics and materials science (Yin et al., 2022).
4. Synthesis and Antibacterial Properties
- Research on thiophene derivatives has shown potential antibacterial activity, indicating their use in the development of new antimicrobial agents (Talupur et al., 2021).
5. Electrochemical Sensor Development
- Chiral thiophene-based polymers have been synthesized and used for the selective recognition of certain biomolecules. This has applications in biosensing and analytical chemistry (Dong et al., 2016).
6. Photostabilization in Polymer Science
- Thiophene derivatives have been used to reduce photodegradation in polyvinyl chloride films, indicating their potential as photostabilizers in polymer science (Balakit et al., 2015).
properties
Molecular Formula |
C17H17NO3S2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C17H17NO3S2/c1-2-13-6-3-4-7-15(13)18(14-9-11-23(20,21)12-14)17(19)16-8-5-10-22-16/h3-11,14H,2,12H2,1H3 |
InChI Key |
YQLDWBIGLBQWAP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CS3 |
Canonical SMILES |
CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5,7-Dimethyl-2-imidazo[1,2-a]pyrimidinyl)methylthio]acetic acid](/img/structure/B1228484.png)

![Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate](/img/structure/B1228489.png)
![2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1228490.png)

![2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl}benzene-1-sulfonate](/img/structure/B1228494.png)

![2-[[2-(Cyclohexylamino)-2-oxoethyl]thio]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester](/img/structure/B1228499.png)


![N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B1228503.png)
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23S,24R,25S)-18,19,21,22-tetraacetyloxy-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B1228504.png)
